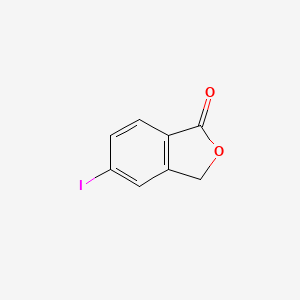

5-Iodophthalide

Beschreibung

Historical Context and Significance of Phthalide (B148349) Derivatives

Phthalides are a class of organic compounds characterized by a core structure of 1(3H)-isobenzofuranone, which consists of a benzene (B151609) ring fused to a γ-lactone ring. nih.gov This structural motif is found in numerous natural products, pharmaceuticals, and dyes. rsc.orgwikipedia.org Historically, phthalide derivatives have garnered significant attention due to their wide range of biological activities, including anti-platelet, neuroprotective, and anti-inflammatory properties. ontosight.airesearchgate.net A notable example is n-butylphthalide, which has been approved as a drug for treating ischemic stroke. rsc.org The inherent bioactivity of the phthalide scaffold has driven extensive research into the synthesis and functionalization of its derivatives to develop new therapeutic agents and other valuable chemical entities. rsc.orgresearchgate.net

Rationale for Academic Research Focus on Halogenated Phthalides

The introduction of halogen atoms, such as iodine, into the phthalide structure creates what are known as halogenated phthalides. This specific modification is of great interest to researchers for several key reasons. Halogenation can significantly alter the electronic properties and reactivity of the phthalide molecule. cdnsciencepub.com The presence of a halogen, particularly iodine, provides a reactive handle for a variety of chemical transformations, most notably in cross-coupling reactions. This allows for the construction of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the halogenated position. Furthermore, halogenation can influence the biological activity of the parent phthalide, sometimes leading to enhanced or novel therapeutic properties. chemicalpapers.com The study of halogenated phthalides, therefore, opens up avenues for creating diverse molecular architectures and exploring new structure-activity relationships. cdnsciencepub.com

Overview of Principal Research Trajectories for 5-Iodophthalide

Current research on this compound is primarily concentrated in three main areas: its synthesis, its chemical properties and reactivity, and its applications as a building block in various fields.

Synthesis of this compound: Researchers are continuously developing more efficient and environmentally friendly methods for synthesizing this compound. These methods often involve the iodination of a phthalide precursor or the cyclization of an appropriately substituted benzoic acid derivative. google.com

Chemical Properties and Reactivity: A significant portion of research focuses on understanding the chemical behavior of this compound. The iodine atom at the 5-position is a key feature, making the compound a valuable substrate for reactions like Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. Its reactivity allows for the introduction of a wide array of functional groups, leading to a diverse library of 5-substituted phthalide derivatives.

Applications in Organic Synthesis, Medicinal Chemistry, and Materials Science:

Organic Synthesis: this compound serves as a crucial intermediate for the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it a valuable tool for constructing larger, more intricate molecular frameworks. google.com

Medicinal Chemistry: Given the established biological importance of phthalides, this compound is a key starting material for the development of new pharmaceutical compounds. ontosight.aigoogle.com For instance, it is a precursor in the synthesis of the antidepressant escitalopram (B1671245). google.com Researchers are actively exploring its use in creating novel drug candidates with potential applications in treating a range of diseases.

Materials Science: The functionalization of this compound allows for its incorporation into polymers and other advanced materials. The properties of these materials can be tuned by the specific groups introduced at the 5-position, opening up possibilities for new materials with tailored optical, electronic, or mechanical properties. cas.orgbritannica.comspectrum-instrumentation.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 41284-92-8 | C8H5IO2 | 260.03 | Not available |

| N-Iodophthalimide | 20919-42-0 | C8H4INO2 | 273.03 | Not available |

| Dimethyl 4-iodophthalate | 59340-47-5 | C10H9IO4 | 320.08 | Not available |

| 5-Cyanophthalide | Not available | C9H5NO2 | 159.14 | 201-205 |

Note: Data sourced from various chemical suppliers and databases. chemicalbook.comtcichemicals.comchemdad.comsigmaaldrich.com Melting point for this compound is not consistently reported in the reviewed sources.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-iodo-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAKANQMFXBJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)I)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545264 | |

| Record name | 5-Iodo-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41284-92-8 | |

| Record name | 5-Iodo-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodophthalide

Direct Halogenation Approaches to the Phthalide (B148349) Framework

Direct iodination of the phthalide framework represents the most straightforward approach to 5-Iodophthalide. This method involves the introduction of an iodine atom onto the aromatic ring of the pre-formed phthalide molecule through an electrophilic aromatic substitution reaction.

Electrophilic Substitution Mechanisms for Iodine Introduction

The introduction of iodine onto the phthalide aromatic ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism. rsc.org Unlike chlorination and bromination, direct iodination with molecular iodine (I₂) is generally a slow and reversible reaction because iodine is the least reactive of the halogens. libretexts.org To overcome this, the reaction requires the presence of an oxidizing agent to generate a more potent electrophilic iodine species, often represented as "I+". wikipedia.orgyoutube.com

The mechanism involves two principal steps:

Generation of the Electrophile : An oxidizing agent, such as nitric acid or hydrogen peroxide, reacts with molecular iodine to form a strong electrophile. libretexts.orgyoutube.com Alternatively, iodine monochloride (ICl) can be used directly as the source of electrophilic iodine. mdma.cherowid.org The phthalide group itself is generally stable under these iodination conditions. mdma.ch

Nucleophilic Attack and Aromatization : The electron-rich aromatic ring of the phthalide acts as a nucleophile, attacking the electrophilic iodine species. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a weak base present in the reaction mixture, such as water or the conjugate base of the acid used, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the this compound product. youtube.com The substitution occurs predominantly at the C-5 position due to the directing effects of the substituents on the benzene (B151609) ring.

Optimization of Reaction Conditions for Direct Iodination

The success of direct iodination hinges on the careful selection of reagents and reaction conditions to maximize yield and selectivity while minimizing side reactions. Key parameters for optimization include the choice of iodinating agent, catalyst, solvent, and temperature.

A variety of iodinating systems have been developed for aromatic compounds. One effective method employs a combination of molecular iodine and an oxidizing agent. For instance, treating iodine (I₂) with an oxidizing agent like nitric acid or hydrogen peroxide generates the highly electrophilic iodine cation (I+). libretexts.orgwikipedia.org Another powerful system involves using a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid, which generates the triiodine cation (I₃⁺) as the active iodinating agent. wikipedia.org

The use of iodine monochloride (ICl) is a common and effective method for direct iodination, as it provides a ready source of electrophilic iodine and has been shown to be compatible with the phthalide functional group. mdma.cherowid.org Hypervalent iodine reagents have also emerged as powerful tools for introducing iodine onto aromatic rings under mild conditions.

The table below summarizes various conditions reported for the direct iodination of aromatic systems, which are applicable to the phthalide framework.

| Iodinating Agent | Catalyst/Co-reagent | Solvent | Key Features |

|---|---|---|---|

| I₂ | Nitric Acid (HNO₃) | Acetic Acid | Classic method using an oxidizing acid to generate I+. youtube.com |

| I₂ | Potassium Iodate (KIO₃) / H₂SO₄ | Sulfuric Acid | Forms a highly reactive I₃⁺ electrophile, suitable for deactivated rings. wikipedia.org |

| Iodine Monochloride (ICl) | None | Acetic Acid / Water | Direct source of electrophilic iodine, compatible with phthalide moiety. mdma.cherowid.org |

| N-Iodosuccinimide (NIS) | Sulfuric Acid (H₂SO₄) | Dichloromethane (B109758) | Mild iodinating agent, often used for sensitive substrates. wikipedia.org |

Precursor-Based Synthesis Strategies

An alternative to direct iodination is the synthesis of this compound from precursors that are either functionalized for subsequent cyclization or already contain the requisite iodine atom.

Functionalization of Phthalic Acid Derivatives

This strategy involves starting with a substituted phthalic acid or phthalic anhydride (B1165640), performing the necessary chemical transformations, and finally constructing the phthalide's lactone ring. A common precursor is 3-nitrophthalic acid. The synthesis proceeds through several key steps:

Esterification : 3-Nitrophthalic acid is converted to its corresponding dimethyl ester, dimethyl 3-nitrophthalate. google.com

Reduction : The nitro group is reduced to an amino group via catalytic hydrogenation, yielding dimethyl 3-aminophthalate. google.com

Diazotization and Iodination : The amino group is transformed into a diazonium salt, which is then displaced by iodide in a Sandmeyer-type reaction to give dimethyl 3-iodophthalate. This step introduces the iodine atom at the desired position. google.com

Hydrolysis : The methyl esters are saponified to yield 3-iodophthalic acid. google.com

Reduction/Cyclization : The final step involves the selective reduction of one of the carboxylic acid groups to a hydroxymethyl group, which then undergoes spontaneous or acid-catalyzed intramolecular esterification (lactonization) to form the 5-membered lactone ring of this compound.

This multi-step approach, while longer than direct iodination, offers clear control over the regiochemistry of the iodine substitution.

Convergent Synthesis from Alternative Iodinated Intermediates

One potential convergent route starts with an iodinated benzoic acid derivative, such as 4-iodobenzoic acid. The key challenge is the introduction of a hydroxymethyl group or its synthetic equivalent at the ortho position. This can be achieved through ortho-lithiation followed by reaction with formaldehyde. The resulting 2-(hydroxymethyl)-4-iodobenzoic acid can then be cyclized to this compound, typically under acidic conditions.

Another approach utilizes 2-formylbenzoic acid derivatives. For example, the reaction of an organometallic reagent with an appropriately protected and iodinated 2-formylbenzoate (B1231588) ester can lead to the formation of the phthalide ring structure. rsc.org The use of 2-fluoro-4-iodobenzoic acid as a versatile building block for synthesizing phthalides via transition metal-catalyzed coupling reactions also represents a viable convergent strategy.

Advanced Synthetic Techniques in this compound Preparation

Modern synthetic chemistry offers advanced techniques that can provide milder reaction conditions, higher selectivity, and improved efficiency for the preparation of this compound.

Transition Metal-Catalyzed C-H Iodination: A significant advancement in halogenation is the development of transition metal-catalyzed C-H activation/functionalization. Iridium-based catalysts, for example, have been shown to facilitate the direct ortho-iodination of benzoic acids under remarkably mild conditions, often without the need for any base or additive. acs.org Applying such a system to a precursor like 2-methylbenzoic acid could provide a direct route to 2-methyl-5-iodobenzoic acid, a late-stage intermediate for this compound. This method offers high atom economy and functional group tolerance.

Hypervalent Iodine Reagents: Hypervalent iodine(III) compounds are increasingly used as mild and selective oxidizing and halogenating agents in organic synthesis. acs.org Reagents such as phenyliodine(III) diacetate (PIDA) in the presence of iodine, or specially designed cyclic iodine(III) reagents, can facilitate the iodination of aromatic rings under gentle conditions. rsc.org These reagents can be particularly advantageous when dealing with substrates containing sensitive functional groups that might not be compatible with harsher, more traditional iodination methods.

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the efficient synthesis of phthalides, including this compound. The primary catalytic route involves the selective hydrogenation of the corresponding anhydride, in this case, 4-iodophthalic anhydride. This method is analogous to the well-established catalytic hydrogenation of phthalic anhydride to phthalide. rsc.orgrsc.org

The conversion of 4-iodophthalic anhydride to this compound is a reduction reaction where one of the carbonyl groups of the anhydride is selectively converted into a methylene (B1212753) group to form the lactone ring. Various heterogeneous catalytic systems have proven effective for the selective hydrogenation of phthalic anhydride, which are applicable to its iodinated derivative. rsc.orgresearchgate.net

Key Catalytic Approaches:

Noble Metal Catalysts: Palladium supported on activated carbon (Pd/AC) has demonstrated high efficiency, achieving approximately 98.0% conversion of phthalic anhydride with 97.4% selectivity to phthalide. rsc.org Platinum-based catalysts have also been studied. rsc.org

Nickel-Based Catalysts: Supported nickel catalysts are a cost-effective alternative to noble metals. Systems such as nickel supported on mixed oxides like TiO2-SiO2 have shown high activity and selectivity. researchgate.net The choice of the support material and the nickel precursor (e.g., nickel chloride) significantly influences the catalyst's performance. researchgate.net Iron-doped nickel catalysts on activated carbon have also been reported to give high conversion and selectivity. researchgate.net

Intermetallic Catalysts: Bimetallic silicide catalysts, such as cobalt-nickel silicides (CoₓNi₂₋ₓSi@C), have been developed as acid-tolerant systems that exhibit activity comparable to noble metal catalysts. rsc.org These catalysts show a synergistic effect between the metals, enhancing the yield of phthalide. rsc.org

Another potential, though less documented, synthetic route is the direct electrophilic iodination of phthalide. This would involve treating phthalide with an iodinating agent in the presence of a catalyst to direct the iodine atom to the desired position on the benzene ring.

The table below summarizes the catalytic approaches based on the hydrogenation of the corresponding anhydride.

| Catalyst Type | Example Catalyst | Support Material | Precursor | Key Findings |

| Noble Metal | Palladium (Pd) | Activated Carbon (AC) | Phthalic Anhydride | High conversion (~98%) and selectivity (~97.4%) demonstrated for the non-iodinated analogue. rsc.org |

| Nickel-Based | Nickel (Ni) | TiO₂-SiO₂ | Phthalic Anhydride | The catalyst prepared from nickel chloride showed high activity, with 100% conversion and 88.5% selectivity. researchgate.net |

| Intermetallic | Cobalt-Nickel Silicide | Carbon Matrix | Phthalic Anhydride | Exhibits a positive synergistic effect and robust acid corrosion resistance, with activity comparable to noble metals. rsc.org |

Scalability Considerations for Commercial and Research Production

The scalability of this compound synthesis is a critical consideration, primarily driven by its role as a key starting material in the commercial production of the widely used antidepressant, escitalopram (B1671245). google.com The efficiency and economic viability of the entire escitalopram manufacturing process are highly dependent on the successful scale-up of this compound production.

Factors Enhancing Scalability:

Improved Reaction Efficiency: The iodine atom in this compound is a more reactive leaving group than bromine or a cyano group in subsequent reaction steps, particularly in the final cyanation to form the core of the escitalopram molecule. This facile displacement leads to higher yields, milder reaction conditions, and a cleaner product profile, which simplifies purification. google.com

Process Optimization: For industrial-scale synthesis, reaction conditions are optimized to maximize throughput and consistency. This includes the use of technologies like continuous flow reactors for steps such as iodination, which can help maintain uniform reaction conditions and improve yields.

The strategic shift to this compound as the key intermediate addresses major drawbacks of earlier synthetic routes, demonstrating a clear advantage for scalable production.

| Starting Material for Escitalopram Synthesis | Key Disadvantage for Scalability | Advantage of this compound Route |

| 5-Cyanophthalide | Very low overall yield (8.8%); difficult purification. google.com | Higher overall yield (>25%); simpler and more efficient process. google.com |

| 5-Bromophthalide (B15269) | The bromo group is less reactive than iodo in the final cyanation step, requiring harsher conditions. google.com | The iodo group is a more facile leaving group, allowing for milder and more efficient cyanation. google.com |

Chemical Reactivity and Mechanistic Investigations of 5 Iodophthalide

Nucleophilic Substitution Reactions at the Aromatic Iodine Center

The carbon-halogen bond is a key feature in the reactivity of halogenoalkanes. chemguide.co.uksavemyexams.com The polarity of this bond, arising from the difference in electronegativity between carbon and the halogen, renders the carbon atom susceptible to attack by nucleophiles. chemguide.co.uksavemyexams.com In the case of aryl halides like 5-Iodophthalide, the carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I bond strength is approximately 228 kJ mol⁻¹), making it the most susceptible to cleavage. chemguide.co.uk This characteristic facilitates nucleophilic substitution reactions, where a nucleophile replaces the iodine atom.

Displacement Reactions with Diverse Nucleophiles

The iodine atom in this compound can be displaced by a variety of nucleophiles. These reactions typically involve the attack of an electron-rich species on the electrophilic carbon atom bonded to the iodine. savemyexams.com For instance, hydroxide (B78521) ions can act as nucleophiles, leading to the formation of the corresponding hydroxy derivative. chemguide.co.uk Such reactions are fundamental in organic synthesis for introducing new functional groups onto an aromatic ring. The reactivity of the carbon-halogen bond is a critical factor, with the C-I bond being the most readily broken in nucleophilic substitution reactions. chemguide.co.uk

The general mechanism for nucleophilic aromatic substitution can proceed through different pathways, often influenced by the reaction conditions and the nature of the nucleophile and substrate.

Cyanation Reactions for Pharmaceutical Precursors

A significant application of nucleophilic substitution on iodo-aromatic compounds is cyanation, the replacement of the iodine atom with a cyano group (-CN). This transformation is particularly valuable in the synthesis of pharmaceutical intermediates. For example, the displacement of the iodo group with a cyano group is a crucial step in the synthesis of the widely used antidepressant, Escitalopram (B1671245). google.com

In a patented process, a derivative of this compound is subjected to cyanation using copper(I) cyanide in a solvent like N,N-dimethylformamide (DMF). google.com This reaction is typically carried out at elevated temperatures, ranging from 80-180 °C, with a preferred range of 120-140°C. google.com The use of a copper catalyst facilitates the displacement of the iodine atom. This specific cyanation has been noted for improving the quality and yield of the final pharmaceutical product. google.com

| Reaction | Reagents | Solvent | Temperature | Product | Significance |

| Cyanation | Copper(I) Cyanide | N,N-dimethylformamide (DMF) | 120-140°C | Cyano-derivative | Key step in Escitalopram synthesis google.com |

Organometallic Transformations Involving this compound

This compound also serves as a key substrate in various organometallic reactions, particularly those involving Grignard reagents. These reactions are powerful tools for forming new carbon-carbon bonds. byjus.com

Grignard Reactions with this compound as a Substrate

Grignard reagents, typically represented as RMgX, are strong nucleophiles that react with electrophilic centers. byjus.com In the context of this compound, a sequential double Grignard reaction is a notable transformation. google.com This involves reacting this compound with two different Grignard reagents in a specific order. For instance, it can be reacted first with p-fluorophenylmagnesium bromide and then with 3-dimethylaminopropylmagnesium chloride. google.com This sequence leads to the formation of a dihydroxy compound, which is a precursor in the synthesis of Escitalopram. google.com

The initial Grignard reagent adds to the carbonyl group of the lactone, leading to a ring-opened intermediate. A second Grignard reagent then adds to the newly formed ketone, resulting in the final dihydroxy product after an acidic workup.

Regioselectivity and Stereochemical Control in Grignard Additions

The stereochemical outcome of Grignard reactions can be influenced by several factors, including the substrate and reaction conditions. numberanalytics.com In the addition of Grignard reagents to prochiral ketones, the formation of diastereomers is possible. nih.gov While Grignard additions to simple acyclic ketones often show little stereochemical control, leading to racemic mixtures, the presence of nearby functional groups can direct the incoming nucleophile. nih.govreddit.com

In the synthesis involving this compound, the dihydroxy compound formed after the double Grignard reaction is a racemic mixture. google.com This mixture is then resolved using a chiral acid to isolate the desired stereoisomer for the subsequent steps in the synthesis of Escitalopram. google.com The choice of Grignard reagent can also impact diastereoselectivity; for example, MeMgI has been shown to favor the formation of a syn diol in reactions with certain β-hydroxy ketones. nih.gov

Influence of Temperature and Solvents on Reaction Outcomes

The conditions under which a Grignard reaction is performed, such as temperature and the choice of solvent, are critical for achieving high yields and selectivity. numberanalytics.com Grignard reactions are highly sensitive to these parameters. numberanalytics.com

Temperature: The Grignard reaction with this compound is reported to be highly temperature-dependent. To achieve maximum yield and purity of the resulting dihydroxy compound, the reaction is best carried out at temperatures below -10°C. google.com Maintaining a low temperature helps to minimize side reactions. numberanalytics.comrsc.org

Solvents: Solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used in Grignard reactions because they stabilize the Grignard reagent. numberanalytics.com The choice of solvent can significantly affect the composition of the Grignard reagent in solution due to the Schlenk equilibrium, which involves an equilibrium between the organomagnesium halide (RMgX), the diorganomagnesium (MgR₂), and magnesium dihalide (MgX₂). nih.gov This equilibrium, and thus the reactivity of the Grignard reagent, is influenced by the solvent. nih.gov For the subsequent steps in the synthesis starting from the product of the this compound Grignard reaction, various solvents are employed, such as methanol, ethanol, and acetone (B3395972) for resolution, and methylene (B1212753) chloride or toluene (B28343) for cyclization. google.com

| Parameter | Influence on Grignard Reaction | Example with this compound |

| Temperature | Affects reaction rate, yield, and side reactions. numberanalytics.comhzdr.de | Optimal yield and purity are achieved below -10°C. google.com |

| Solvent | Stabilizes the Grignard reagent and influences the Schlenk equilibrium. nih.govnumberanalytics.com | Diethyl ether and THF are common choices for the Grignard step. numberanalytics.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organoboron compound. wikipedia.org This reaction is widely used in organic synthesis to create complex molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

The versatility of the Suzuki-Miyaura reaction allows for the use of a wide array of coupling partners. wikipedia.org While aryl and vinyl boronic acids and their corresponding halides are common substrates, the reaction's scope has been broadened to include alkyl bromides, as well as pseudohalides like triflates. wikipedia.org The reactivity of the coupling partner is influenced by the nature of the halide or pseudohalide, with the general trend being R₂–I > R₂–OTf > R₂–Br » R₂–Cl. wikipedia.org

The reaction generally accommodates a variety of functional groups. nih.gov Studies have shown successful couplings with aryl halides bearing either electron-donating or electron-withdrawing substituents. For instance, aryl halides with para-substitutions tend to give good yields, while those with meta-substitutions may result in more moderate yields. researchgate.net However, the stability of the boronic acid derivatives can be a limiting factor. For example, the use of furan-based boronic acids can be hampered by their propensity for protodeboronation. nih.gov To overcome this, more stable potassium heteroaryltrifluoroborates have been developed and successfully coupled with aryl and heteroaryl halides, yielding good to excellent results. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | 1 mol % Pd(OAc)₂, 2 mol % RuPhos, Na₂CO₃ | 4-(Furan-2-yl)benzonitrile | Good | nih.gov |

| 4-Iodobenzonitrile | Phenylboronic acid | Pd(OAc)₂/RuPhos, Na₂CO₃ | 4-Cyanobiphenyl | Excellent | nih.gov |

| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 4-Cyanobiphenyl | Good | nih.gov |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd/IPr | 2-Chloro-4-phenylpyridine | High Selectivity | nih.gov |

The choice of ligand is crucial for the success and efficiency of palladium-catalyzed cross-coupling reactions. nih.gov Ligands play a significant role in promoting the reductive elimination step, which is key to the catalytic cycle. researchgate.net The design and use of novel ancillary ligands have enabled more challenging transformations to be carried out with greater selectivity and under milder conditions. nih.gov

Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance catalytic activity. nih.gov For example, ligands like SPhos and XPhos, in conjunction with palladium precatalysts, have proven effective for a broad range of cross-coupling reactions. nih.gov In some cases, the use of N-heterocyclic carbene (NHC) ligands can lead to unconventional site-selectivity. For instance, a highly sterically hindered NHC ligand has been shown to promote the cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov

However, the use of an excess of a ligand does not always lead to improved selectivity. In some instances, while the conversion to the desired product may increase, the formation of homocoupling by-products can also be enhanced. academie-sciences.fr Interestingly, some Suzuki-Miyaura reactions can proceed efficiently even under ligand-free conditions, which can offer advantages in terms of cost and purification. nih.gov

Scope and Limitations with Various Coupling Partners

Cyclization and Annulation Reactions Mediated by this compound

The carbon-iodine bond in this compound also facilitates its participation in cyclization and annulation reactions, leading to the formation of various heterocyclic structures.

Electrophilic halocyclization is a reaction where an electrophilic halogen activates a carbon-carbon double or triple bond, prompting an intramolecular nucleophilic attack to form a cyclic compound. tcichemicals.comresearchgate.net This method is widely used for synthesizing heterocyclic compounds. tcichemicals.com For instance, the iodocyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates using iodine in dichloromethane (B109758) yields pyrrolooxazinone derivatives through a 6-endo-dig cyclization pathway. beilstein-journals.org The reaction is initiated by the π-activation of the triple bond by iodine. beilstein-journals.org

In the context of ambident nucleophiles, such as those found in alkenylated amides, O-cyclization is generally favored over N-cyclization. tcichemicals.com However, the use of metallic reagents, like lithium reagents, can promote N-selective cyclization. tcichemicals.com

Intramolecular reactions of this compound derivatives can be used to construct fused heterocyclic systems. Palladium-catalyzed intramolecular C-H arylation of pyridine (B92270) derivatives is a viable method for creating fused nitrogen-containing heterocycles. beilstein-journals.org The efficiency of these cyclization reactions can often be improved by the use of appropriate phosphine ligands. beilstein-journals.org

For example, the reaction of 2-iodobenzamides with alkynes in the presence of a copper catalyst can lead to the formation of N-substituted isoquinolin-1(2H)-ones through a sequential Sonogashira-type coupling and intramolecular cycloaddition. dovepress.com Similarly, intramolecular Wittig reactions and related transformations provide a pathway to a variety of heterocyclic systems. clockss.org

Electrophilic Halocyclizations and Related Processes

Radical-Mediated Transformations of the Carbon-Iodine Bond

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a suitable substrate for radical-mediated transformations. beilstein-journals.org These reactions often proceed via a chain mechanism and can be initiated by light or radical initiators. beilstein-journals.org

Radical reactions are particularly useful for forming carbon-carbon bonds, especially in the synthesis of five- and six-membered rings. libretexts.org A common strategy involves the reaction of a carbon-halogen bond with a tributyltin radical to generate a carbon radical. This radical can then react with an alkene or alkyne, either inter- or intramolecularly, to form a new carbon-carbon bond. libretexts.org

Visible light can also mediate the homolytic cleavage of the carbon-iodine bond, leading to the formation of radicals that can participate in subsequent reactions. beilstein-journals.org For instance, the visible light-mediated difluoroalkylation of electron-deficient alkenes can be achieved using iodides in the absence of a photosensitizer or photocatalyst. beilstein-journals.org Mechanistic studies suggest that these reactions can involve radical-mediated aromatic substitution. researchgate.netresearchgate.net

Detailed Reaction Pathway Elucidation and Kinetic Studies

The reactivity of this compound has been explored in various contexts, particularly in metal-catalyzed cross-coupling reactions. Elucidating the reaction pathways and understanding the kinetics of these transformations are crucial for optimizing reaction conditions and expanding their synthetic utility.

One of the most significant applications of this compound is in palladium-catalyzed reactions, such as the Heck and Suzuki couplings. The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition, migratory insertion (for Heck) or transmetalation (for Suzuki), and reductive elimination. wikipedia.orglibretexts.orgharvard.edu

The Heck reaction, which couples an unsaturated halide with an alkene, typically proceeds through the following steps when this compound is used as the aryl halide: wikipedia.orgnrochemistry.comnumberanalytics.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. wikipedia.orglibretexts.org This step is often the rate-determining step in the catalytic cycle, and the reactivity of the halide follows the order I > Br > Cl. libretexts.orgnrochemistry.com

Alkene Insertion: The alkene substrate coordinates to the palladium center and then inserts into the Pd-C bond. nrochemistry.comnumberanalytics.com

β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl-palladium intermediate is eliminated, forming the substituted alkene product and a palladium-hydride species. wikipedia.orgnrochemistry.com

Reductive Elimination: The Pd(0) catalyst is regenerated by the reductive elimination of HX, often facilitated by a base. wikipedia.org

The catalytic cycle of the Heck reaction is illustrated below:

Figure 1: General Catalytic Cycle for the Heck Reaction libretexts.org

| Step | Description |

|---|---|

| A | Oxidative addition of the aryl halide to the Pd(0) catalyst. |

| B | Migratory insertion of the alkene into the Pd-aryl bond. |

| C | β-Hydride elimination to form the product and a Pd-H species. |

| D | Reductive elimination of HX with a base to regenerate the Pd(0) catalyst. |

Similarly, the Suzuki coupling reaction, which joins an organoboron compound with an organohalide, follows a related mechanistic pathway with this compound. libretexts.orgharvard.eduorganic-chemistry.org

Oxidative Addition: As in the Heck reaction, the catalytic cycle begins with the oxidative addition of this compound to a Pd(0) species. libretexts.org This is generally considered the rate-determining step. libretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, replacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple, and the final product is eliminated, regenerating the active Pd(0) catalyst. libretexts.org

Kinetic studies on Suzuki reactions have shown that the reductive elimination step follows first-order kinetics, meaning the rate depends on the concentration of the palladium complex formed after transmetalation. libretexts.org The effect of various parameters on the reaction rate has been investigated. For instance, studies on related aryl halides have demonstrated how catalyst concentration, temperature, and the nature of the base can influence the reaction kinetics. mdpi.com

In addition to palladium-catalyzed reactions, the reactivity of the phthalide (B148349) core and the iodine substituent can be exploited in other transformations. For example, hypervalent iodine reagents can mediate a variety of oxidative coupling reactions, including the formation of C-N and C-S bonds. researchgate.netresearchgate.net Mechanistic investigations in this area have pointed towards the involvement of radical intermediates or electrophilic activation of substrates. researchgate.netresearchgate.net For instance, visible-light-induced C-H bond imidation of arenes using phthalimide (B116566) in the presence of (diacetoxyiodo)benzene (B116549) and molecular iodine has been shown to proceed via a radical-mediated aromatic substitution. researchgate.net This occurs through the photolysis of an N-iodophthalimide intermediate. researchgate.net

While specific kinetic data for reactions involving this compound is not extensively detailed in the provided search results, the general principles and mechanistic steps of related transformations provide a solid framework for understanding its chemical behavior. The following table summarizes the key mechanistic steps for the major reaction types involving aryl iodides like this compound.

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Reactions

| Reaction | Step 1: Initiation | Step 2: C-C Bond Formation | Step 3: Product Release & Catalyst Regeneration |

| Heck Coupling | Oxidative Addition of this compound to Pd(0) wikipedia.orglibretexts.org | Migratory Insertion of Alkene nrochemistry.comnumberanalytics.com | β-Hydride Elimination followed by Reductive Elimination wikipedia.orgnrochemistry.com |

| Suzuki Coupling | Oxidative Addition of this compound to Pd(0) libretexts.org | Transmetalation with Organoboron Reagent organic-chemistry.org | Reductive Elimination libretexts.org |

Applications of 5 Iodophthalide in Complex Organic Synthesis

Precursor in Pharmaceutical Synthesis

The strategic placement of the iodine atom on the phthalide (B148349) backbone allows for facile carbon-carbon and carbon-heteroatom bond formation, a critical advantage in the multi-step synthesis of pharmaceutically active compounds.

Synthesis of Escitalopram (B1671245) and Related Antidepressant Compounds

5-Iodophthalide is a key starting material in several patented, improved processes for the synthesis of Escitalopram, the (S)-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram, which is widely used to treat depression and anxiety disorders. google.comportico.orgnih.govwikipedia.org The synthesis leverages the reactivity of the iodo group in a sequential Grignard reaction sequence.

The process generally begins with the reaction of this compound with p-fluorophenylmagnesium bromide. This is followed by a second Grignard reaction with 3-(dimethylamino)propylmagnesium chloride to yield a crucial dihydroxy intermediate. google.com This diol is then resolved using a chiral acid to isolate the desired (S)-enantiomer. Subsequent cyclization and cyanation, where the iodo group is displaced by a cyano group, complete the synthesis of Escitalopram. google.com This pathway is considered an improvement over methods starting with 5-cyanophthalide, aiming to make the process more commercially viable and economical by potentially avoiding complex purification of intermediates. google.commagtechjournal.com

Table 1: Key Intermediates in Escitalopram Synthesis from this compound

| Starting Material | Reagent 1 | Reagent 2 | Key Intermediate |

|---|---|---|---|

| This compound | p-fluorophenylmagnesium bromide | 3-(dimethylamino)propylmagnesium chloride | 1-(4-fluorophenyl)-1-(3-(dimethylamino)propyl)-4-iodo-1,3-dihydroisobenzofuran-1,3-diol |

| (S)-configured diol | Methanesulfonyl chloride | - | (S)-5-iodo-1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran |

| (S)-iodoisobenzofuran | Copper(I) cyanide | - | (S)-1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Escitalopram) |

This table outlines the principal transformation steps in the synthesis of Escitalopram starting from this compound, as described in synthetic patents. google.com

The use of this compound instead of 5-bromophthalide (B15269) is a notable strategic choice, as the carbon-iodine bond's reactivity can be advantageous in the final cyanation step. google.com Research has focused on optimizing reaction conditions, such as temperature control during the Grignard reactions, to maximize yield and purity. google.com

Role in Other Bioactive Molecule Synthesis

The utility of this compound extends beyond Escitalopram to the synthesis of other bioactive molecules. kit.edubeilstein-journals.orgmdpi.com The phthalide core is a structural motif present in various natural products and synthetic compounds with diverse biological activities. The iodine atom on this compound provides a synthetic handle for introducing a wide array of functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the generation of diverse molecular libraries for drug discovery. These libraries can be screened for various therapeutic activities, leveraging the established biological relevance of the phthalide scaffold. nih.gov For instance, modification of the synthetic route for Escitalopram could lead to analogs with altered pharmacological profiles, potentially targeting different receptors or enzymes within the central nervous system. nih.govnih.gov

Building Block for Advanced Heterocyclic Systems

Heterocyclic compounds are fundamental in medicinal chemistry and materials science. gla.ac.uk this compound serves as a valuable starting point for constructing more intricate heterocyclic architectures, including fused, spiro, and bridged systems.

Formation of Structurally Diverse Fused Ring Systems

A fused ring system is one where at least one bond is common to two or more rings. wikipedia.orgacdlabs.com The structure of this compound is itself a benzo-fused γ-lactone. Synthetic transformations that involve the opening of the lactone ring followed by intramolecular cyclization can lead to the formation of new, more complex fused heterocyclic systems. uomustansiriyah.edu.iq For example, the diol intermediate formed during the Escitalopram synthesis can be seen as a precursor to different cyclization products under various conditions, potentially leading to novel fused ring structures beyond the isobenzofuran (B1246724) core. The iodine atom can participate in or direct these cyclizations, for instance, through transition metal-catalyzed reactions, to build diverse frameworks such as indoles, quinolines, or other systems relevant to medicinal chemistry. rsc.orgresearchgate.net

Synthesis of Spiro Compounds and Bridged Bicyclic Lactones

Spiro compounds, which feature two rings connected through a single common atom, and bridged bicyclic lactones are important structural motifs in many natural products and synthetic drugs. beilstein-journals.orgnih.govnih.govrsc.org While direct synthesis of these complex structures starting from this compound is not extensively documented, its chemical properties make it a plausible precursor.

Spiro Compounds: The synthesis of spiro-heterocycles often involves intramolecular cyclization reactions. rsc.org A synthetic strategy could involve the transformation of the this compound carbonyl group into an exocyclic double bond, followed by a ring-closing reaction onto the aromatic ring. Alternatively, the iodine atom could be converted into a functional group that initiates an intramolecular cyclization onto a side chain appended at the C3 position of the phthalide, ultimately forming a spiro center. beilstein-journals.orgchemrxiv.org

Bridged Bicyclic Lactones: These structures contain two rings that share two non-adjacent atoms. nih.govresearchgate.netbeilstein-journals.org Synthetic routes to bridged lactones often employ intramolecular reactions like halolactonization or Diels-Alder reactions. nih.govresearchgate.net One could envision a scenario where the benzene (B151609) ring of this compound is first reduced, and the resulting cycloalkene undergoes a subsequent intramolecular reaction, such as an iodolactonization involving a suitably placed carboxylic acid group, to form a bridged bicyclic lactone system. researchgate.netgla.ac.uk

Table 2: Potential Synthetic Pathways to Complex Heterocycles from this compound

| Target System | Potential Strategy | Key Transformation |

|---|---|---|

| Fused Rings | Ring-opening/intramolecular re-cyclization | Palladium-catalyzed cross-coupling followed by cyclization |

| Spiro Compounds | Intramolecular cyclization onto a modified phthalide | Cyclization of a side chain onto the C3 position |

| Bridged Bicyclic Lactones | Intramolecular addition to a modified ring | Iodolactonization of a derivative |

This table speculates on synthetic strategies for complex heterocycles based on the known reactivity of this compound and general synthetic methodologies.

Contribution to Materials Science Precursors

Materials science is an interdisciplinary field focused on the design and discovery of new materials. ktu.ltwikipedia.orgbritannica.com Aromatic compounds are foundational to many advanced materials, including high-performance polymers, liquid crystals, and organic electronics. This compound, with its reactive iodine and stable aromatic core, is a candidate for the synthesis of specialized monomers for such applications.

The iodine atom can be used as a reactive site for polymerization reactions. For example, through coupling reactions, this compound could be incorporated into polymer backbones to create novel polyimides or polyethers. csic.es These polymers might exhibit desirable properties such as high thermal stability, specific optical properties, or enhanced solubility due to the bulky phthalide group. The presence of the lactone ring offers another site for modification, allowing for the creation of functional polymers that can be further altered after polymerization. For instance, opening the lactone ring could introduce hydroxyl and carboxyl groups along the polymer chain, which can be used for cross-linking or for grafting other molecules, leading to materials with tailored thermal or mechanical properties. researchgate.net

Design of Chemical Probes and Ligands

This compound serves as a versatile scaffold and a key starting material in the design and synthesis of sophisticated chemical probes and ligands for various biological targets. Its utility stems from the presence of the reactive iodine atom, which allows for a wide range of chemical modifications, and the inherent phthalide core, which is a structural motif found in numerous biologically active molecules. This section details research findings on the application of this compound and structurally related precursors in the creation of targeted chemical probes and ligands, particularly focusing on enzyme inhibitors.

One of the most significant applications of the phthalide scaffold is in the development of inhibitors for poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. researchgate.netgoogleapis.com PARP inhibitors are a major focus in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.govahdbonline.com The phthalazinone core, a key feature of many potent PARP inhibitors, can be synthesized from phthalide derivatives.

A prominent example is the synthesis of Talazoparib (BMN-673), a highly potent PARP inhibitor. nih.govgoogle.comchemicalbook.com While the direct synthesis from this compound is not the most commonly cited route, the reported syntheses of Talazoparib utilize structurally analogous substituted phthalides, such as 4-amino-6-fluoroisobenzofuran-1(3H)-one and 6-fluoro-4-nitroisobenzofuran-1(3H)-one, as key starting materials. google.com These precursors underscore the importance of the phthalide framework in constructing the final tricyclic pyridophthalazinone structure of Talazoparib. The strategic placement of substituents on the phthalide ring is crucial for the final compound's activity and selectivity.

The iodine atom in this compound offers a synthetic handle for introducing a variety of functional groups through reactions like cross-coupling, which is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound. This allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for the target protein. By using this compound, chemists can create a library of derivatives with different substituents at the 5-position, which can then be screened for their inhibitory activity against target enzymes like PARP.

The following tables summarize key compounds related to the design of chemical probes and ligands, where this compound or its structural analogs serve as important precursors.

Table 1: Key Intermediates in the Synthesis of Bioactive Molecules

| Compound Name | Structure | Role |

| This compound | OOI | Versatile starting material |

| 4-Amino-6-fluoroisobenzofuran-1(3H)-one | OOFNH2 | Precursor for Talazoparib |

| 6-Fluoro-4-nitroisobenzofuran-1(3H)-one | OOFNO2 | Precursor for Talazoparib |

| 5-Iodo-2-hydroxybenzohydrazide | IOHONHNH2 | Precursor for Schiff base ligands |

Table 2: Bioactive Ligands Derived from Phthalide or Related Scaffolds

| Compound Name | Target | Biological Activity |

| Talazoparib | PARP1/PARP2 | Potent PARP inhibitor, anticancer agent. nih.govahdbonline.com |

| Schiff base ligands (general structure) | Metal ions | Chelating agents with potential therapeutic applications. researchgate.net |

Advanced Spectroscopic Characterization of 5 Iodophthalide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. hmdb.ca For 5-Iodophthalide, a combination of ¹H, ¹³C, and various 2D NMR experiments would be essential for unambiguous structural confirmation.

Structural Elucidation using ¹H, ¹³C, and Heteronuclear NMR

¹H NMR Spectroscopy: The ¹H NMR spectrum would be used to identify all the unique proton environments in the this compound molecule. Based on the structure, one would expect to see signals for the three aromatic protons and the two protons of the methylene (B1212753) (-CH₂-) group.

The two methylene protons (H3) are diastereotopic and would likely appear as two distinct signals, each a doublet, due to geminal coupling. These would be expected in the region of δ 5.0-5.5 ppm.

The aromatic protons (H4, H6, H7) would appear in the aromatic region (δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would confirm the 1,2,4-trisubstitution pattern on the benzene (B151609) ring. The electron-withdrawing nature of the iodine atom and the carbonyl group, along with the electron-donating effect of the ether oxygen, would influence the precise chemical shifts.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show a signal for each unique carbon atom. careerendeavour.comlibretexts.org For this compound, eight distinct signals would be anticipated:

One signal for the carbonyl carbon (C1) of the lactone, expected at a low field (δ 165-175 ppm).

Six signals for the aromatic carbons (C3a, C4, C5, C6, C7, C7a). The carbon bearing the iodine atom (C5) would appear at a higher field (more shielded) than might be expected for a halogen-substituted carbon, a phenomenon known as the "heavy atom effect".

One signal for the methylene carbon (C3), expected around δ 65-75 ppm.

Heteronuclear NMR: To definitively assign each proton to its corresponding carbon, a Heteronuclear Single Quantum Coherence (HSQC) experiment would be performed. unisa.it This 2D spectrum correlates proton and carbon signals that are directly bonded (one bond away). For elucidating the complete connectivity and confirming the isomeric structure, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. tcichemicals.com It shows correlations between protons and carbons over two or three bonds, allowing, for instance, the correlation from the methylene protons (H3) to the carbonyl carbon (C1) and adjacent aromatic carbons (C3a, C4), thus confirming the phthalide (B148349) core structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. fau.edu

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is capable of measuring mass to several decimal places, allowing for the determination of a molecule's exact mass. fau.edusciepub.com For this compound (C₈H₅IO₂), the calculated exact mass is 259.9334 g/mol . An HRMS experiment would aim to measure a molecular ion peak ([M]⁺ or a protonated molecule [M+H]⁺) that matches this value to within a few parts per million (ppm), which would unequivocally confirm the elemental formula and distinguish it from any other isomers or compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Information

In an electron ionization (EI) mass spectrometer, the this compound molecule would be ionized to form a molecular ion ([M]⁺), which would then break apart into characteristic fragment ions. libretexts.org Analyzing this fragmentation pattern provides a fingerprint for the molecule and confirms its structure. Expected fragmentation pathways for this compound would include:

Loss of Iodine: A prominent fragment would likely correspond to the loss of the iodine radical (I•), resulting in an ion at m/z 133 ([C₈H₅O₂]⁺).

Loss of CO: Phthalides often exhibit the loss of carbon monoxide (CO) from the molecular ion or subsequent fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. pg.edu.pl A vibration is IR active if it causes a change in the molecule's dipole moment, and Raman active if it causes a change in its polarizability. pg.edu.pl

IR Spectroscopy: The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretch of the five-membered lactone ring, typically appearing in the range of 1750-1780 cm⁻¹. masterorganicchemistry.comlibretexts.org Other key bands would include aromatic C=C stretching vibrations around 1600-1450 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching from the methylene group just below 3000 cm⁻¹. The C-O-C stretching of the lactone ether linkage would appear in the 1300-1000 cm⁻¹ region. The C-I stretching vibration would be expected at low frequencies, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy: In the Raman spectrum, the symmetric vibrations of the aromatic ring would likely be strong. The C=O stretch would also be present, though potentially weaker than in the IR spectrum. Raman spectroscopy is often particularly useful for observing symmetric non-polar bonds and low-frequency modes, making it a good complementary technique for confirming the presence of the C-I bond and analyzing the skeletal vibrations of the ring system. acs.orgnih.gov

Functional Group Identification and Vibrational Mode Assignment

The identification of functional groups and the assignment of their characteristic vibrational modes are crucial for confirming the molecular structure of this compound. An analysis using FTIR and Raman spectroscopy would be expected to reveal key vibrational frequencies.

Expected Vibrational Modes for this compound:

While specific experimental data is unavailable, one can predict the expected regions for key vibrational modes based on the known frequencies of similar structural motifs.

| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (C=O) in Lactone | Stretching | 1750 - 1770 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| C-O-C in Lactone | Asymmetric Stretching | 1200 - 1300 |

| C-O-C in Lactone | Symmetric Stretching | 1000 - 1100 |

| C-I Bond | Stretching | 500 - 600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C-H | Out-of-plane Bending | 750 - 900 |

This table is predictive and not based on published experimental data for this compound.

A detailed vibrational analysis would require quantum chemical calculations, such as Density Functional Theory (DFT), to theoretically predict the vibrational frequencies and to aid in the precise assignment of the experimental bands observed in the FTIR and Raman spectra.

Solid-State Characterization

The characterization of the solid-state properties of this compound is essential for understanding its polymorphism, stability, and bulk properties. Techniques such as solid-state Nuclear Magnetic Resonance (ssNMR) and Differential Scanning Calorimetry (DSC) are standard methods for such investigations.

Solid-State NMR (ssNMR):

Solid-state ¹³C NMR spectroscopy would provide valuable information on the local molecular environment of each carbon atom in the crystalline structure of this compound. The chemical shifts would be sensitive to the molecular conformation and intermolecular interactions, allowing for the identification of different polymorphic forms if they exist.

Differential Scanning Calorimetry (DSC):

DSC analysis would determine the melting point and enthalpy of fusion of this compound. It could also reveal other solid-state transitions, such as polymorphism, by detecting endothermic or exothermic events as a function of temperature. Without experimental data, it is not possible to provide a DSC thermogram or specific transition temperatures.

Theoretical and Computational Investigations of 5 Iodophthalide

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for understanding the intricacies of molecular structure and reactivity. nih.govunipd.it These methods, rooted in solving the Schrödinger equation, provide detailed insights into the electronic structure and energy of molecules, which are fundamental to their chemical behavior. scienceopen.com In the context of 5-Iodophthalide, these calculations offer a powerful lens through which to examine its geometry, electronic properties, and reaction pathways.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. qcware.comstorion.ruscm.com This process involves systematically adjusting atomic coordinates to minimize the total energy of the system, thereby predicting equilibrium structures. qcware.comscm.com For this compound, this analysis reveals crucial information about bond lengths, bond angles, and dihedral angles that define its molecular architecture. ijntr.org

Electronic structure analysis, often performed in conjunction with geometry optimization, delves into the distribution of electrons within the molecule. ijntr.org This includes the calculation of molecular electrostatic potential (MEP) surfaces, which map the charge distribution and highlight regions susceptible to electrophilic and nucleophilic attack. For instance, studies on related N-haloimides like N-iodophthalimide (NIP) have used MEP surfaces to identify positive and negative charge densities, which are crucial for understanding intermolecular interactions like halogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.metaylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile. taylorandfrancis.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. mdpi.com

In the study of this compound and related compounds, FMO theory helps to rationalize and predict the outcomes of various reactions. fiveable.mewikipedia.org For example, the theory can be used to understand the stereoselectivity in reactions like the Diels-Alder cycloaddition by analyzing the spatial overlap and energy levels of the frontier orbitals of the reactants. fiveable.mewikipedia.org Different substituents on a molecule can alter the energies of the HOMO and LUMO, thereby influencing its reactivity. taylorandfrancis.com

Reaction Mechanism Predictions and Energy Profile Calculations

Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. sumitomo-chem.co.jprsc.org By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive energy profile for a reaction can be constructed. sumitomo-chem.co.jporientjchem.org The transition state, a high-energy species that represents the energy barrier for the reaction, is a critical point on this profile. storion.ru

These computational investigations can explore various potential reaction pathways and determine the most energetically favorable one. orientjchem.orgsmu.edu For example, in complex reactions, calculations can help identify short-lived intermediates that are difficult to detect experimentally. sumitomo-chem.co.jp The activation energy, derived from the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. sumitomo-chem.co.jp Such studies have been successfully applied to understand the mechanisms of various organic reactions, including those involving complex catalysts. sumitomo-chem.co.jprsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry, physics, and materials science for investigating the electronic structure of many-body systems. wikipedia.orgnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying large and complex molecules. nih.gov The core principle of DFT is that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, significantly simplifying the calculations compared to traditional wave function-based methods. wikipedia.orgimperial.ac.uk

DFT studies have been extensively applied to a wide range of chemical systems, including those relevant to this compound. For instance, DFT calculations have been used to study the structural and electronic properties of N-haloimides, which share structural similarities with this compound. researchgate.net These studies often involve optimizing molecular geometries and calculating properties like molecular electrostatic potentials and frontier molecular orbital energies. researchgate.netresearchgate.net DFT is also a key tool for investigating reaction mechanisms, allowing researchers to map out potential energy surfaces and identify transition states. mdpi.comorientjchem.org In the context of materials science, DFT calculations have been used to predict the formation of co-crystals involving N-halide phthalimides. iucr.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time, offering insights into conformational changes and intermolecular interactions. nih.govmdpi.com These simulations are particularly valuable for studying large systems like proteins and polymers, and for understanding processes that occur over longer timescales. nih.govmdpi.com

For molecules like this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable and populated shapes the molecule can adopt. This is crucial for understanding how it interacts with other molecules, such as in a solvent or at the active site of an enzyme. mdpi.com MD simulations are also powerful for studying intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how molecules associate with each other in the solid state or in solution. nih.gov For example, MD simulations have been used to study the interactions between polysaccharide-based selectors and chiral analytes, providing a detailed picture of the recognition process at the molecular level. mdpi.com The accuracy of MD simulations depends heavily on the force field used, which defines the potential energy of the system. Recent work has focused on developing more accurate force fields, including those that account for induced polarization, to better describe the complex behavior of molecules in different environments. nih.govbiorxiv.org

Computational Screening and Rational Design of this compound Reactivity

Computational screening has become a powerful strategy for accelerating the discovery of new reactions and functional molecules. chemrxiv.orgchemrxiv.org By leveraging computational methods to evaluate the properties and reactivity of a large number of candidate molecules, researchers can prioritize the most promising candidates for experimental investigation, saving significant time and resources. chemrxiv.orgnih.gov This approach is particularly valuable in fields like drug discovery and materials science. nih.govnih.gov

In the context of this compound, computational screening can be employed to rationally design its reactivity for specific applications. For example, by systematically modifying the structure of this compound in silico and calculating key reactivity descriptors (such as the HOMO-LUMO gap or reaction barriers), it is possible to identify derivatives with enhanced or tailored reactivity. chemrxiv.org This approach has been successfully used to screen for highly reactive compounds in bioorthogonal cycloaddition reactions. chemrxiv.orgchemrxiv.org Furthermore, computational methods can aid in the design of catalysts that can control the stereoselectivity of reactions involving this compound, as demonstrated in the computational design of organocatalysts and transition-metal complexes for other systems. nih.gov The integration of computational screening with experimental validation offers a synergistic approach to the rational design of new chemical entities and processes.

Functionalization and Derivatization Strategies for 5 Iodophthalide

Synthesis of Substituted 5-Iodophthalide Derivatives

The creation of substituted this compound derivatives can be broadly categorized into two main approaches: modification of the core phthalide (B148349) ring system and the introduction of new chemical groups at the iodine-bearing carbon.

Modification of the Phthalide Ring System

Modification of the phthalide ring system often involves multi-step synthetic sequences where the ring is either constructed with pre-existing functionality or temporarily opened for modification. Palladium-catalyzed reactions, such as carbonylation and cyclization, are instrumental in building the phthalide framework. nih.gov For instance, the double carbonylation of ortho-dihaloarenes in the presence of an amine can construct the N-substituted phthalimide (B116566) scaffold, a related heterocyclic structure. nih.gov

Another approach involves the intramolecular cyclization of appropriately substituted precursors. Iodolactonization, a powerful method for forming lactone rings, can be employed on unsaturated carboxylic acids. biointerfaceresearch.com In the context of this compound, this would involve the cyclization of a 2-vinyl-5-iodobenzoic acid derivative. Furthermore, the lactone ring can be opened by nucleophiles, such as amines, to form intermediate amino acids, which can then be re-cyclized under different conditions to yield modified heterocyclic systems like hydroxylactams. biointerfaceresearch.com These methods highlight that significant modifications to the core ring are often achieved by building the ring from functionalized linear precursors rather than direct alteration of the stable, pre-formed lactone.

Introduction of Diverse Chemical Moieties

The iodine atom at the C-5 position of this compound is the primary site for introducing chemical diversity. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, which are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for these transformations.

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond, enabling the introduction of various aryl or vinyl groups. rsc.org

Sonogashira Coupling: This method facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne, introducing alkynyl moieties into the phthalide structure. rsc.orgkaust.edu.sa This is a powerful tool for creating extended π-conjugated systems.

Heck Coupling: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, providing a route to vinyl-substituted phthalide derivatives. rsc.org

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the C-5 position.

These reactions are typically efficient and tolerate a wide range of functional groups, allowing for the synthesis of a vast library of derivatives from a single this compound precursor. rsc.orgrsc.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Introduced Moiety |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl group |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl group |

| Heck | H₂C=CHR | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Vinyl group |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand (e.g., BINAP) | Amino group |

Stereochemical Aspects in this compound Derivative Synthesis

The parent this compound molecule is achiral. Stereochemistry becomes a critical consideration when modifications introduce a chiral center, most commonly at the C-3 position of the lactone ring. Many biologically active natural products containing a phthalide core feature a stereocenter at this position. sioc-journal.cn

The synthesis of 3-substituted phthalides often results in a racemic mixture of enantiomers. Therefore, the development of asymmetric synthetic methods to control the stereochemistry is a significant area of research. Strategies to achieve enantioselectivity include:

Asymmetric Hydrogenation: The reduction of a 3-alkylidenephthalide precursor using a chiral catalyst can produce an enantiomerically enriched 3-substituted phthalide. rsc.org

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to a precursor, such as 2-iodobenzoic acid, to direct a diastereoselective reaction. thieme-connect.comthieme-connect.com For example, an enantiopure amide can be formed, which then undergoes diastereoselective addition to an aldehyde. Subsequent cyclization yields the chiral phthalide, and the auxiliary can be removed. rsc.orgthieme-connect.com

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids, can be used in domino reactions to construct the chiral phthalide ring system with high enantioselectivity. acs.org

Accessing specific enantiomers is crucial, as different stereoisomers can exhibit vastly different biological activities.

Characterization of Novel this compound Derivatives

The unambiguous identification and structural elucidation of newly synthesized this compound derivatives are accomplished using a suite of modern analytical techniques. researchgate.netrsc.org Each method provides complementary information to confirm the identity, purity, and structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. researchgate.netpreprints.org The chemical shifts, coupling constants, and integration of proton signals in ¹H NMR help to identify the substitution pattern on the aromatic ring and the nature of the C-3 substituent. ¹³C NMR provides information on all carbon atoms in the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between different parts of the molecule. rsc.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of the derivative, which allows for the determination of its elemental composition. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A strong absorption band around 1750-1770 cm⁻¹ is characteristic of the γ-lactone carbonyl group in the phthalide ring. rsc.orgnih.gov

X-Ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of the molecular structure, including the absolute configuration of any chiral centers. acs.org

Electronic Circular Dichroism (ECD): For chiral molecules, ECD spectroscopy can be used in conjunction with computational calculations to determine the absolute configuration of stereocenters. rsc.orgrsc.org

| Analytical Technique | Information Provided |

| ¹H NMR | Elucidates the proton environment, connectivity (via coupling), and stereochemical relationships. |

| ¹³C NMR | Determines the number and type of carbon atoms in the molecule. |

| HRMS | Provides exact mass for elemental composition determination (molecular formula). |

| IR Spectroscopy | Identifies key functional groups, especially the characteristic lactone carbonyl stretch. |

| X-Ray Crystallography | Gives the precise three-dimensional structure and absolute stereochemistry of crystalline solids. |

| ECD Spectroscopy | Helps determine the absolute configuration of chiral molecules in solution. |

Future Perspectives and Emerging Research Avenues for 5 Iodophthalide

Development of Novel and Sustainable Synthetic Routes

Emerging sustainable synthetic techniques that could be applied to phthalide (B148349) synthesis include:

Mechanochemistry : This solvent-free or low-solvent approach uses mechanical force, such as grinding or milling, to drive chemical reactions. rsc.orgrsc.org It offers benefits like reduced waste, lower energy costs, and sometimes, unique reactivity compared to solution-phase synthesis. researchgate.net The solid-state synthesis of various phthalimide (B116566) derivatives by grinding has been demonstrated, suggesting that similar mechanochemical methods could be developed for 5-Iodophthalide and its precursors. rsc.org

Flow Chemistry : Continuous-flow reactors offer enhanced safety, better process control, and easier scalability compared to traditional batch processes. mdpi.comnih.govrsc.org This technology is particularly advantageous for handling hazardous reagents and for optimizing reaction conditions with minimal material waste. nih.gov A multi-step flow synthesis approach could streamline the production of this compound derivatives, enabling rapid library generation. rsc.org